molecular formula C21H21NO6 B1665542 (+)-Adlumine CAS No. 524-46-9

(+)-Adlumine

Cat. No. B1665542
CAS RN: 524-46-9
M. Wt: 383.4 g/mol
InChI Key: SZDGAZFTAUFFQH-OALUTQOASA-N
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Description

(+)-Adlumine is a member of isoquinolines.

Scientific Research Applications

Bioluminescence Imaging in Biomedical Research

Badr and Tannous (2011) discuss the significant contribution of bioluminescence imaging to biomedical research. This technology, applicable in fields like immunology, oncology, virology, and neuroscience, aids in monitoring various biological processes, particularly emphasizing its use in cancer research (Badr & Tannous, 2011).

Quantitative Determination in Natural Compounds

Krivut et al. (1984) developed a chromato-spectrometric method for the quantitative determination of adlumine, a biologically active alkaloid, in Corydalis sempervirens. This method enhances the accuracy of determining adlumine in plant material and as an isolated substance (Krivut et al., 1984).

Prediction of Bioluminescent Proteins

Nath and Subbiah (2016) present a novel approach in the field of bioluminescence, focusing on the prediction of bioluminescent proteins. Their research highlights the significant role of bioluminescence in nature and its diverse applications in analytical research methods, like cellular imaging and gene expression analysis (Nath & Subbiah, 2016).

Noninvasive Visualization in Living Animals

Close et al. (2010) review the use of in vivo bioluminescent imaging (BLI), a method for the noninvasive interrogation of biological processes in living animals using light emitted from luciferase-expressing bioreporter cells. This process has applications in studying gene function, drug discovery, cellular trafficking, and disease progression, especially in cancer research and treatment (Close et al., 2010).

Chemiluminescence Probes in In Vivo Imaging

Yang et al. (2020) explore the use of chemiluminescence probes for in vivo imaging, particularly focusing on amyloid beta species. They highlight the design and validation of a turn-on chemiluminescence probe, ADLumin-1, for Aβ species, demonstrating its application in brain imaging and potential in detecting other aggregating-prone proteins (Yang et al., 2020).

NanoLuc: Advancements in Bioluminescence

England et al. (2016) discuss NanoLuc (NLuc), a novel bioluminescence platform offering several advantages over traditional systems like Firefly and Renilla luciferases. NLuc's enhanced stability, smaller size, and greater luminescence open new possibilities in bioluminescence imaging for applications ranging from cellular assays to molecular imaging (England et al., 2016).

properties

CAS RN

524-46-9

Product Name

(+)-Adlumine

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(6S)-6-[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m0/s1

InChI Key

SZDGAZFTAUFFQH-OALUTQOASA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1[C@@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC

SMILES

CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC

Appearance

Solid powder

Other CAS RN

38184-69-9
524-46-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(+-)-Adlumine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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